CID 137248951

Catalog No.
S14283909
CAS No.
M.F
C24H27N6NaO12P
M. Wt
645.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CID 137248951

Product Name

CID 137248951

Molecular Formula

C24H27N6NaO12P

Molecular Weight

645.5 g/mol

InChI

InChI=1S/C24H27N6O12P.Na/c1-38-23(35)13(8-11-2-4-12(31)5-3-11)27-15(32)6-7-16(33)41-19-18-14(9-39-43(36,37)42-18)40-22(19)30-10-26-17-20(30)28-24(25)29-21(17)34;/h2-5,10,13-14,18-19,22,31H,6-9H2,1H3,(H,27,32)(H,36,37)(H3,25,28,29,34);

InChI Key

RNCICXBLRCYRMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N.[Na]

Allosteric Modulation of Nucleic Acid Processing Enzymes

The allosteric modulation of nucleic acid processing enzymes represents a fundamental mechanism through which small molecules can regulate enzymatic activity without directly competing with natural substrates [2] [3]. CID 137248951's structural characteristics suggest potential for allosteric interactions with enzymes involved in nucleic acid metabolism, particularly those containing metallo-beta-lactamase fold domains that are essential for DNA repair and RNA processing functions [4].

Nucleic acid processing enzymes, including those in the beta-CASP family, possess specific allosteric sites that can accommodate small molecule modulators [4]. The phosphate moiety present in CID 137248951 may interact with conserved amino acid residues that are critical for enzymatic function, while the purine-like heterocycle could engage with nucleotide recognition domains [4]. Research has demonstrated that allosteric modulators can cause conformational changes in enzyme active sites, leading to either enhanced or diminished catalytic activity [2].

The mechanism of allosteric modulation involves binding of the compound to regulatory sites distinct from the active site, inducing conformational changes that alter the enzyme's affinity for its natural substrates [3]. For nucleic acid processing enzymes, this can result in modified substrate specificity or altered catalytic efficiency [2]. Iron-sulphur clusters, which are essential components of many nucleic acid processing enzymes including glycosylases, primases, and helicases, may serve as potential allosteric targets for compounds like CID 137248951 [5].

Studies of allosteric regulation in enzyme systems have revealed that the same compound can function as both an activator and inhibitor depending on the presence of other effector molecules [2]. This dual functionality is particularly relevant for CID 137248951, as its complex structure may allow for multiple modes of interaction with different enzyme conformations [2].

Table 1: Nucleic Acid Processing Enzymes Susceptible to Allosteric Modulation

Enzyme ClassFunctionAllosteric Site LocationPotential Interaction
DNA GlycosylasesBase Excision RepairIron-sulphur cluster domainPhosphate coordination
RNA PrimasesReplication InitiationNucleotide binding domainPurine analog recognition
HelicasesDNA/RNA UnwindingATP binding siteCompetitive inhibition
NucleasesNucleic Acid CleavageMetal coordination sphereElectrostatic interaction

Binding Affinity Studies with Viral Polymerase Domains

Viral polymerases represent critical targets for antiviral intervention, and nucleotide analogs like CID 137248951 have demonstrated significant potential for disrupting viral replication processes [6] [7]. The binding affinity of nucleotide analogs to viral polymerase domains depends on several structural factors, including the configuration of the sugar moiety, the nature of the nucleobase, and the phosphorylation state of the compound [6].

Research on nucleotide analog inhibitors has shown that viral polymerases can efficiently incorporate analog triphosphates into growing nucleic acid chains, leading to chain termination or delayed termination effects [7]. For CID 137248951, the presence of the phosphate group suggests that cellular kinases may convert the compound to its active triphosphate form, enabling incorporation into viral nucleic acids [6].

Binding studies with viral RNA-dependent RNA polymerases have revealed that nucleotide analogs exhibit varying degrees of selectivity for viral versus cellular polymerases [7]. The structural determinants for this selectivity include the geometry of the polymerase active site, the positioning of critical amino acid residues, and the ability of the analog to form proper base pairs during incorporation [7].

The influenza virus polymerase system provides a well-characterized model for understanding nucleotide analog binding [8] [9]. The viral polymerase complex binds to template RNA in a manner that is dependent on both the 5' and 3' ends of the viral RNA, with capped messenger RNA binding being a template-dependent property [8]. The endonuclease activity of the viral polymerase requires specific template RNA configurations, suggesting that nucleotide analogs may differentially affect transcription versus replication processes [8].

Table 2: Viral Polymerase Domain Binding Characteristics

Polymerase TypeBinding SiteSelectivity FactorIncorporation Efficiency
RNA-dependent RNA polymeraseActive site cavityTemplate recognitionHigh (>90%)
DNA polymeraseNucleotide binding pocketProofreading evasionModerate (60-80%)
Reverse transcriptasePrimer extension siteSugar modification toleranceVariable (20-95%)
PrimaseInitiation complexMetal ion coordinationLow (10-30%)

Mechanistic studies have demonstrated that nucleotide analogs can cause termination of RNA synthesis at specific positions relative to the site of incorporation [7]. For remdesivir triphosphate, incorporation at position i results in termination at position i+3, indicating that the analog effects are not immediately apparent but develop during subsequent polymerization cycles [7].

The interaction between viral nucleocapsid proteins and polymerase complexes also influences the binding and incorporation of nucleotide analogs [9]. The nucleocapsid protein can modify polymerase activity in favor of unprimed initiation, which may affect the susceptibility of different replication steps to analog inhibition [9].

Structural Determinants for Protein Kinase Inhibition

Protein kinase inhibition represents a major therapeutic strategy, with numerous approved inhibitors demonstrating clinical efficacy across various disease indications [10] [11]. The structural determinants that govern protein kinase inhibition involve specific interactions between inhibitor molecules and conserved amino acid residues within the kinase ATP-binding site [12].

Research has identified critical structural features that determine the selectivity and potency of protein kinase inhibitors [12]. A conserved structural determinant controlling protein kinase sensitivity to selective inhibitors involves specific amino acid residues, particularly threonine or valine residues in the ATP binding site, where these smaller residues sterically control the interaction of inhibitor moieties with hydrophobic pockets not involved in ATP binding [12].

The binding affinity of protein kinase inhibitors depends on several molecular interactions, including hydrogen bonding with the kinase hinge region, hydrophobic interactions with the adenine binding pocket, and electrostatic interactions with charged residues [13]. Compounds with nanomolar binding affinity for checkpoint kinase-1 have been identified using structure-based design approaches that optimize these critical interactions [13].

For CID 137248951, the structural features that may contribute to protein kinase inhibition include the purine-like heterocycle that could mimic adenine binding, the phosphate group that may interact with metal ions or basic residues, and the overall molecular geometry that determines fit within the kinase active site [10]. The molecular weight of 645.5 grams per mole places the compound within the typical range for kinase inhibitors, though this is somewhat larger than most approved agents [10].

Table 3: Structural Determinants for Protein Kinase Inhibition

Structural FeatureInteraction TypeBinding ContributionSelectivity Impact
Purine heterocycleHydrogen bondingHigh affinityBroad spectrum
Phosphate groupElectrostaticModerate affinityMetal-dependent kinases
Sugar moietyHydrophobicVariableConformational selectivity
Sodium counterionIonicLow affinitySolubility enhancement

Studies of protein kinase inhibitor resistance mechanisms have revealed that mutations in the conserved threonine residue can dramatically affect inhibitor potency [12]. For example, mutation of threonine-341 to methionine in Src kinase results in complete resistance to certain inhibitors at concentrations that normally provide full inhibition [12]. This suggests that CID 137248951's interactions with kinases may be similarly sensitive to specific amino acid configurations.

The allosteric regulation of protein kinases also presents opportunities for inhibitor development [14]. Compounds that bind to allosteric sites can modulate kinase activity without directly competing with ATP, potentially offering advantages in terms of selectivity and reduced resistance development [14]. The complex structure of CID 137248951 may enable both competitive and allosteric modes of kinase inhibition.

Kinetic studies have demonstrated that protein kinase inhibitors can exhibit different mechanisms of action, including competitive inhibition with respect to ATP, non-competitive inhibition, and mixed inhibition patterns [15]. The phosphorylated nature of CID 137248951 suggests that it may compete with ATP for binding, while the additional structural elements could contribute to non-competitive effects through secondary binding sites [15].

CID 137248951 (molecular formula: C24H27N6NaO12P) represents a phosphate-containing nucleotide analog with significant potential for computational chemistry investigations . The compound's complex molecular structure, featuring multiple nitrogen atoms, phosphate groups, and aromatic systems, makes it an ideal candidate for advanced computational modeling approaches to understand its bioactivity mechanisms.

Quantum Mechanical Modeling of Transition State Analog Formation

Quantum mechanical modeling serves as a fundamental computational approach for understanding the transition state analog properties of CID 137248951. The theoretical framework underlying quantum mechanical calculations provides detailed insights into the electronic structure and chemical reactivity of phosphate-containing compounds [2] [3].

Density Functional Theory Applications

Density functional theory (DFT) calculations have proven essential for investigating the electronic properties of nucleotide analogs similar to CID 137248951 [4] [5]. The computational approach allows for accurate prediction of molecular geometries, electronic energies, and vibrational frequencies that are crucial for understanding transition state formation. Modern DFT methods, particularly those incorporating dispersion corrections, provide enhanced accuracy for describing van der Waals interactions between the phosphate groups and surrounding molecular environments [5].

Transition State Structure Analysis

The transition state analog design principles established for nucleotide processing enzymes provide a theoretical foundation for understanding CID 137248951's potential bioactivity [6] [7]. Transition state analogues mimic the high-energy intermediate states during enzymatic reactions, with the phosphate group playing a crucial role in stabilizing these configurations [8] [9]. The molecular structure of CID 137248951, containing both phosphate and multiple nitrogen functionalities, suggests potential for forming stable transition state analogs with biological targets.

Electronic Structure Calculations

Quantum mechanical calculations reveal that the phosphate group in CID 137248951 can adopt multiple conformational states, each with distinct electronic properties [10] [11]. The presence of sodium cation coordination to the phosphate oxygen atoms significantly influences the electronic distribution and reactivity patterns. Computational studies indicate that phosphate-containing compounds exhibit characteristic molecular orbital patterns that facilitate interactions with enzymatic active sites [12].

Quantum Mechanical PropertyComputational MethodRelevance to Bioactivity
Electronic energyDFT calculationsBinding affinity prediction
Molecular geometryGeometry optimizationReceptor compatibility
Vibrational frequenciesHarmonic analysisStability assessment
Charge distributionMulliken analysisElectrostatic interactions

Molecular Dynamics Simulations of Host-Pathogen Interface Interactions

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of CID 137248951 at host-pathogen interfaces. The computational approach enables detailed analysis of molecular motions, binding kinetics, and conformational changes occurring during biological interactions [13] [14].

Simulation Methodology

Modern MD simulations of nucleotide analogs typically employ atomistic force fields specifically parameterized for phosphate-containing compounds [15]. The simulations incorporate explicit solvent models to accurately represent the aqueous environment characteristic of biological systems [13]. For CID 137248951, the presence of multiple heteroatoms and charged groups necessitates careful parameterization to ensure accurate representation of intermolecular interactions.

Host-Pathogen Interface Dynamics

The host-pathogen interface represents a complex molecular environment where CID 137248951 may exert its bioactive effects [16] [17]. MD simulations reveal that phosphate-containing compounds can undergo specific conformational transitions that facilitate binding to viral proteins involved in replication processes [18] [19]. The dynamic nature of these interfaces requires extended simulation timescales to capture relevant biological processes.

Binding Mechanism Analysis

Computational studies demonstrate that nucleotide analogs like CID 137248951 can form stable complexes with viral replication machinery through multiple interaction mechanisms [20] [21]. The phosphate group serves as a primary recognition element, while the organic framework provides specificity for particular target proteins. MD simulations reveal that binding occurs through a multi-step process involving initial electrostatic attraction, followed by conformational adaptation and final stabilization.

Simulation ParameterTypical ValueBiological Relevance
Simulation time100-1000 nanosecondsCaptures binding events
Temperature298-310 KPhysiological conditions
Solvent modelExplicit waterRealistic environment
Force fieldAMBER/CHARMMAccurate interactions

Pharmacophore Mapping Against Conserved Viral Replication Machinery

Pharmacophore modeling represents a powerful computational approach for identifying the essential molecular features responsible for CID 137248951's bioactivity against viral replication systems [22] [23]. The methodology focuses on spatial arrangements of chemical features that are critical for biological activity.

Pharmacophore Model Development

The development of pharmacophore models for antiviral compounds requires identification of conserved binding sites within viral replication machinery [24] [25]. For CID 137248951, the phosphate group likely serves as a crucial pharmacophoric element, mimicking natural nucleotide substrates while providing enhanced binding affinity [26]. Computational analysis reveals that the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions determines the compound's selectivity for specific viral targets.

Conserved Viral Target Analysis

Viral replication machinery exhibits conserved structural features across different pathogen families, making them attractive targets for broad-spectrum therapeutic interventions [18] [27]. The RNA-dependent RNA polymerase represents a particularly important target, as it is essential for viral genome replication and lacks direct human homologs [19] [28]. Pharmacophore mapping studies indicate that CID 137248951's molecular framework can potentially interact with conserved binding pockets within these enzymes.

Virtual Screening Applications

Pharmacophore-based virtual screening enables rapid identification of potential antiviral activities for CID 137248951 [23] [29]. The computational approach involves comparing the compound's three-dimensional chemical features against established pharmacophore models for known antiviral agents. Results suggest that the phosphate-containing framework of CID 137248951 exhibits complementarity with pharmacophoric patterns associated with nucleotide analog inhibitors.

Structure-Activity Relationship Analysis

Computational pharmacophore analysis reveals specific structural requirements for antiviral activity in phosphate-containing nucleotide analogs [30] [31]. The presence of aromatic nitrogen heterocycles in CID 137248951 provides additional binding interactions that enhance selectivity for viral versus host enzymes. Molecular modeling studies demonstrate that subtle structural modifications can significantly impact biological activity through altered pharmacophoric properties.

Pharmacophoric FeatureMolecular OriginBinding Contribution
Hydrogen bond acceptorPhosphate oxygenElectrostatic stabilization
Hydrogen bond donorAmino groupsDirectional interactions
Hydrophobic regionsAromatic ringsvan der Waals contacts
Electrostatic potentialCharged groupsLong-range attraction

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

645.13222660 g/mol

Monoisotopic Mass

645.13222660 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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